CID 3011700
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its complex molecular structure and significant biological activities, including antifungal, antimicrobial, anticancer, and neuroprotective properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Crambescidin 800 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of crambescidin 800, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Crambescidin 800 has a wide range of scientific research applications:
Antifungal and Antimicrobial Properties: It demonstrates potent antifungal and antimicrobial activities, making it a potential lead compound in fighting fungal infections and pathogenic bacteria.
Anticancer Properties: Research indicates that crambescidin 800 can inhibit tumor cell proliferation, disrupt tumor cell adhesion, and activate apoptotic signaling, leading to tumor regression in various cancer models.
Neuroprotective Effects:
Wirkmechanismus
The mechanism of action of crambescidin 800 involves multiple pathways. It exerts its effects by inducing cell cycle arrest and apoptosis in fungal and cancer cells. The molecular targets include key proteins involved in cell cycle regulation and apoptosis pathways. For example, in cancer cells, crambescidin 800 disrupts tumor cell adhesion and activates apoptotic signaling, leading to tumor regression .
Vergleich Mit ähnlichen Verbindungen
Crambescidin 800 is unique due to its potent biological activities and complex structure. Similar compounds include crambescidin-816 and crambescidin-830, which share similar antifungal and antimicrobial properties. variations in their molecular structures can significantly affect their biological activities and selectivity.
Eigenschaften
Molekularformel |
C45H80N6O6 |
---|---|
Molekulargewicht |
801.2 g/mol |
InChI |
InChI=1S/C45H80N6O6/c1-3-38-22-16-17-27-44(57-38)33-36-24-25-39-41(45(28-19-21-35(2)56-45)49-43(48-44)51(36)39)42(54)55-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-40(53)50(31-20-29-46)34-37(52)26-30-47/h16,22,35-39,41,52H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49)/t35-,36+,37?,38+,39-,41-,44+,45-/m1/s1 |
InChI-Schlüssel |
PPZWAJHYVRKUKB-IOKUSETGSA-N |
SMILES |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2 |
Isomerische SMILES |
CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCC[C@H](O5)C)N2 |
Kanonische SMILES |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2 |
Synonyme |
crambescidin 800 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.